

Spectroscopic Profile of Salviaplebeiaside: A Technical Guide

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Compound of Interest

Compound Name: *Salviaplebeiaside*

Cat. No.: *B593401*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Salviaplebeiaside**, a phenolic substance isolated from plants of the *Salvia* and *Vitex* genera. The information presented herein is intended to support researchers and scientists in the identification, characterization, and further development of this natural compound.

Chemical Structure and Properties

Salviaplebeiaside, systematically named 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-glucopyranosyl]-3-hydroxyphenyl}-2-butanone, is a phenolic glycoside. Its chemical structure is characterized by a phenylbutanone moiety linked to a glucose molecule, which is further esterified with a 4-hydroxybenzoyl group.

Molecular Formula: $C_{23}H_{26}O_{10}$

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for the accurate mass determination and elemental composition analysis of **Salviaplebeiaside**.

Table 1: Mass Spectrometry Data for **Salviaplebeiaside**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion
Negative HRESI-TOF-MS	461.1462	[M-H] ⁻

Experimental Protocol: Mass Spectrometry

The mass spectrometric data was obtained using a High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HRESI-TOF-MS). The analysis was performed in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms within **Salviaplebeiaside**. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for **Salviaplebeiaside**

Position	Chemical Shift (δH, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.933	d	8.4
2	6.574	br s	
5	6.284	dd	8.4, 1.6
7	2.023	s	
1'	4.625	d	5.2
2'	3.446		
5'	3.641		
6'a	4.575		
6'b	4.275		

Table 3: ^{13}C NMR Spectroscopic Data for **Salviaplebeiaside**

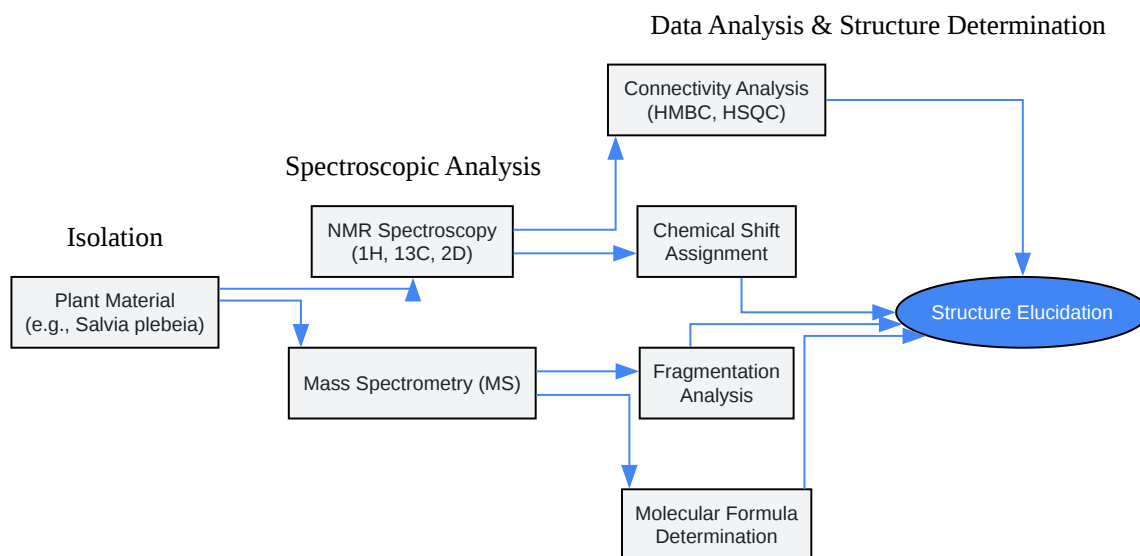
Position	Chemical Shift (δC , ppm)
4	144.99
7"	168.14
Carbonyl	211.13
Methyl	30.00
1'	104.30
2'	74.88
3'	77.59
4'	72.07
5'	75.83
6'	64.83

Experimental Protocol: NMR Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded on a nuclear magnetic resonance spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Structural Elucidation Workflow

The structural elucidation of **Salviaplebeiaside** involves a logical workflow combining data from various spectroscopic techniques. The following diagram illustrates this process.



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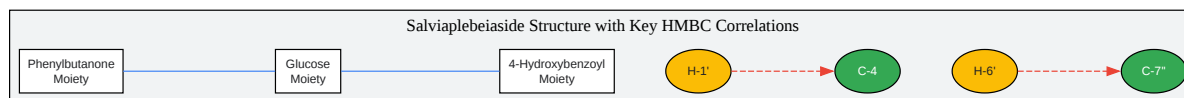
Caption: Workflow for the structural elucidation of **Salviaplebeiaside**.

Key Spectroscopic Correlations for Structure Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the different structural fragments of **Salviaplebeiaside**.

The HMBC spectrum revealed key correlations that established the link between the phenylbutanone, glucose, and 4-hydroxybenzoyl moieties. Specifically, cross-peaks were observed between the anomeric proton of the glucose (H-1' at δH 4.625) and the carbon of the phenylbutanone ring (C-4 at δC 144.99).^[1] Additionally, correlations between the protons at the 6-position of the glucose (H-6' at δH 4.575 and 4.275) and the ester carbonyl carbon of the 4-hydroxybenzoyl group (C-7'' at δC 168.14) confirmed this linkage.^[1]

The following diagram illustrates these key HMBC correlations.



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Caption: Key HMBC correlations in **Salviaplebeiaside**.

This guide provides a foundational set of spectroscopic data for **Salviaplebeiaside**.

Researchers are encouraged to consult the primary literature for more detailed experimental parameters and further analytical data.

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References

- 1. mdpi.com [mdpi.com]
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